molecular formula C12H12N2O2 B1369924 methyl 3-(1H-pyrazol-1-ylmethyl)benzoate CAS No. 562803-63-8

methyl 3-(1H-pyrazol-1-ylmethyl)benzoate

Cat. No.: B1369924
CAS No.: 562803-63-8
M. Wt: 216.24 g/mol
InChI Key: DWRSIYURKMHQLF-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is a benzoate ester derivative featuring a pyrazole ring linked via a methylene group to the benzoate core. This compound combines the aromatic benzoate moiety, known for its stability and versatility in organic synthesis , with a pyrazole heterocycle, which is widely utilized in medicinal chemistry due to its hydrogen-bonding capacity and bioactivity .

Properties

IUPAC Name

methyl 3-(pyrazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-5-2-4-10(8-11)9-14-7-3-6-13-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSIYURKMHQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594632
Record name Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562803-63-8
Record name Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with pyrazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes base- or acid-catalyzed hydrolysis to form carboxylic acid derivatives:

Reaction Conditions & Yields

Reagent SystemTemperatureTimeProductYieldSource
3.0 N NaOH (THF/MeOH/H₂O)25°C1.5 h3-(1H-pyrazol-1-ylmethyl)benzoic acid63%
Hydroxylamine HCl (microwave)100°C15 minHydroxamic acid derivatives73-77%

Mechanism : Base-mediated saponification cleaves the ester into a carboxylate intermediate, which is protonated to the free acid. Microwave-assisted methods accelerate hydrolysis using nucleophilic hydroxylamine.

Reduction Reactions

The ester group can be reduced to primary alcohols under strong reducing conditions:

Key Reductive Pathways

ReagentSolventProductNotesSource
LiAlH₄Anhydrous ether3-(1H-pyrazol-1-ylmethyl)benzyl alcoholRequires inert atmosphere
H₂/Pd-CEthanolPartially saturated pyrazole derivativesSelective for aromatic rings

Limitations : Pyrazole ring stability under reducing conditions depends on substituents. Over-reduction may occur with prolonged exposure to LiAlH₄.

Pyrazole Ring Functionalization

The 1H-pyrazole moiety participates in electrophilic and nucleophilic substitutions:

N-Alkylation/Acylation

Reaction TypeReagentsConditionsProductYieldSource
N-AlkylationNaH, alkyl halidesDMF, 80°C, 2–3 hN-alkylated pyrazole derivatives66–75%
AcylationAroyl chlorides, K₂CO₃DMF, 80°C, 1–2 h4-Acylpyrazoloquinazolinones55–75%

Example : Treatment with benzyl bromide in DMF containing Cs₂CO₃ yields N-benzylated products via deprotonation at the pyrazole N-2 position .

Cyclization Reactions

Pyrazole participates in annulation to form fused heterocycles:

text
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate → Hydrazine, 1,3-diketone intermediates → Pyrazolo[5,1-b]quinazolin-9(4H)-ones [2]

Conditions : One-pot cyclocondensation at 80°C in DMF achieves 73% yield .

Electrophilic Aromatic Substitution

The benzene ring undergoes directed substitutions, though limited data exists for this specific compound:

Theoretical Pathways

  • Nitration : HNO₃/H₂SO₄ at meta position (ester-directing).

  • Halogenation : Br₂/FeBr₃ for bromination at activated positions.

Evidence : Analogous methyl benzoate derivatives show preferential electrophilic attack at the 5-position of the benzene ring when steric hindrance permits .

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura requires pre-halogenation:

SubstrateReagentsProductYieldSource
Bromomethyl analogp-Tolylboronic acid, Pd(PPh₃)₄Biaryl-coupled derivatives68%

Synthetic Utility : Introduces aryl/heteroaryl groups at the methylene bridge for drug discovery applications .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have demonstrated that derivatives of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate exhibit significant antitumor activity. In vitro experiments have shown that these compounds can reduce cell viability in various cancer cell lines, suggesting potential for development as anticancer agents .

Antibiotic Synergy
Research indicates that combining this compound with traditional antibiotics enhances bacterial clearance in models of infections caused by resistant pathogens. This synergy suggests its potential role in addressing antibiotic resistance .

Enzyme Inhibition Studies
The compound serves as a valuable tool in studying enzyme inhibitors. It has been used in biochemical assays to probe the activity of specific enzymes, contributing to our understanding of biochemical pathways and therapeutic targets .

Agricultural Applications

Pesticide Formulations
this compound is being explored for use in pesticide formulations. Its incorporation into emulsifiable concentrates has shown promise in controlling phytopathogenic fungi and undesired vegetation, enhancing crop protection strategies .

Material Science

The compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical structure allows it to function as a building block for synthesizing more complex heterocyclic compounds, which can be tailored for specific industrial applications .

Antitumor Efficacy

In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with some derivatives showing over 70% inhibition at certain concentrations .

Antibiotic Synergy

A combination therapy involving this compound and traditional antibiotics was tested in vivo. The results demonstrated improved efficacy against resistant bacterial strains, highlighting its potential as an adjuvant therapy in infectious diseases .

Mechanism of Action

The exact mechanism of action of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure can be compared to several derivatives (Table 1):

Compound Name Substituents Ester Group Key Properties/Applications Yield (%) Reference
Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b) Amino-pyrazole, hydroxy-methoxyphenyl Methyl Tumor cell growth inhibition 16
Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate Chloro, pyrazole Ethyl Intermediate for agrochemicals/pharmaceuticals Not reported
1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate Triazole-pyrazole hybrid Acetyl Potential antimicrobial activity Not reported

Key Observations :

  • Conversely, electron-donating groups (e.g., methoxy in ) may increase stability and bioavailability.
  • Ester Groups : Methyl esters (as in the target compound) generally exhibit higher volatility and lower lipophilicity compared to ethyl or acetyl derivatives, influencing solubility and metabolic pathways .
Physicochemical and Spectroscopic Characterization
  • Analytical Methods : Pyrazole-benzoate hybrids are typically characterized via $ ^1H $/$ ^{13}C $ NMR, IR, and GC-MS . X-ray crystallography (as used in ) is critical for confirming regiochemistry in polyheterocyclic systems.
  • Hydrogen Bonding : The pyrazole N–H group facilitates intermolecular hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a methyl ester functional group attached to a benzoate moiety, which is further substituted with a pyrazole ring. The general structure can be represented as follows:

C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets. Notably, the compound may inhibit enzyme activities, affecting metabolic pathways crucial for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their activity.
  • Receptor Modulation : It may modulate receptor functions, leading to various pharmacological effects.
  • Reactive Intermediate Formation : The nitro group in similar compounds can undergo bioreduction, forming reactive intermediates that interact with cellular components .

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antitumoral Activity : Compounds with similar structures have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Anti-inflammatory Properties : The compound has potential applications in developing anti-inflammatory drugs due to its ability to modulate inflammatory pathways .
  • Antimicrobial Activity : Studies suggest that pyrazole derivatives exhibit antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Antitumoral Activity

A study on pyrazole derivatives demonstrated that modifications on the phenyl moiety could tune biological properties toward antitumoral activity. The mechanism was linked to the inhibition of tubulin polymerization .

Antimicrobial Potential

In vitro tests have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntitumoralInhibition of tubulin polymerization
Anti-inflammatoryPotential for developing anti-inflammatory drugs
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria

Q & A

Q. What are the common synthetic routes for methyl 3-(1H-pyrazol-1-ylmethyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Condensation : React 3-methylbenzyl derivatives with pyrazole precursors (e.g., via Mannich reactions or nucleophilic substitution) to form the pyrazole-methyl linkage .

Esterification : Introduce the methyl ester group using methanol under acidic or catalytic conditions .

  • Optimization Tips :
  • Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., as demonstrated for similar triazole derivatives) .
  • Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Pd/C for hydrogenation steps) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), pyrazole protons (δ 6.2–7.0 ppm), and methyl ester signals (δ 3.8–4.0 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and pyrazole carbons at ~140–150 ppm .
  • IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and pyrazole C-N vibrations (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., as in related triazole esters) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep away from ignition sources (P210) and store in a cool, dry place .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes (P305+P351+P338) and seek medical attention if ingested (P101) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) :

Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict bond lengths and angles .

Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge transfer potential .

Simulate solvatochromic effects to correlate experimental UV-Vis data with solvent polarity .

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities, as shown for triazole-thione analogs .

Q. What experimental approaches assess the environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • Abiotic Degradation :
  • Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C; analyze via LC-MS for breakdown products (e.g., benzoic acid derivatives) .
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation kinetics using HPLC .
  • Biotic Degradation :
  • Use soil or water microcosms to study microbial metabolism; identify metabolites via GC-MS .
  • Ecotoxicity : Test acute toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can researchers resolve contradictions in biological activity data across studies involving pyrazole derivatives?

  • Methodological Answer :
  • Standardized Assays :
  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
  • Data Normalization :
  • Express activity as % inhibition relative to vehicle-treated groups and validate with dose-response curves (IC₅₀ calculations) .
  • Meta-Analysis :
  • Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueExpected SignalsReference
¹H NMRδ 3.8 (s, 3H, COOCH₃), δ 6.5 (s, 1H, pyrazole)
IR1720 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N)
X-rayCrystal system: Monoclinic, Space group: P2₁/c

Q. Table 2. Environmental Fate Experimental Design

ParameterConditionsReference
HydrolysispH 7.4, 25°C, 30 days
PhotolysisUV light (254 nm), 48 hours
Microbial DegradationSoil microcosms, 28°C, aerobic

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